ethyl 2,4-dimethyl-5-(2-phenyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-(2-phenylthiazol-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a phenylthiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-(2-phenylthiazol-4-yl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Thiazole Ring: The phenylthiazole moiety can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
Esterification: The carboxylate group is introduced by esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-(2-phenylthiazol-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-(2-phenylthiazol-4-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-(2-phenylthiazol-4-yl)-1H-pyrrole-3-carboxylate involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-5-(2-thiazol-4-yl)-1H-pyrrole-3-carboxylate: Lacks the phenyl group, which may affect its biological activity.
Ethyl 2,4-dimethyl-5-(2-benzothiazol-4-yl)-1H-pyrrole-3-carboxylate: Contains a benzothiazole ring, which may enhance its electronic properties.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-(2-phenyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2S/c1-4-22-18(21)15-11(2)16(19-12(15)3)14-10-23-17(20-14)13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3 |
InChI Key |
WOJWASBHBOQWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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